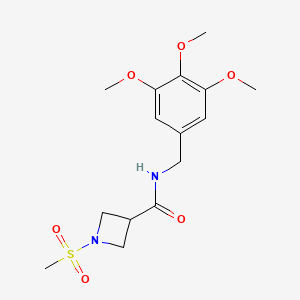

1-(methylsulfonyl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-methylsulfonyl-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O6S/c1-21-12-5-10(6-13(22-2)14(12)23-3)7-16-15(18)11-8-17(9-11)24(4,19)20/h5-6,11H,7-9H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJPXWHYSARIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2CN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

Introduction of the Methylsulfonyl Group: This step often involves the reaction of the azetidine intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the 3,4,5-Trimethoxybenzyl Group: The final step involves the coupling of the azetidine derivative with 3,4,5-trimethoxybenzylamine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Methylsulfonyl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the azetidine ring or the carboxamide group, potentially leading to ring-opening or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring or the benzyl position.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions often involve nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH).

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives or ring-opened products.

Substitution: Various substituted azetidine or benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-(methylsulfonyl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide depends on its specific application:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogous molecules, focusing on structural motifs, synthesis, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

*Estimated via computational tools (e.g., ChemDraw).

Key Comparisons

Adamantane (): High lipophilicity and bulkiness may improve membrane permeability but reduce solubility.

Trimethoxybenzyl Group

- Present in both the target compound and D-04 , this group is associated with enhanced binding to aromatic-rich biological targets (e.g., kinases or GPCRs). Its electron-donating methoxy groups may stabilize charge-transfer interactions.

Functional Group Variations

- Methylsulfonyl (Target) : Polar and electron-withdrawing, this group may improve solubility relative to the adamantane derivatives’ acyl groups .

- Hydroxyalkyl () : Introduces hydrogen-bonding capacity but reduces lipophilicity compared to trimethoxybenzyl.

Synthetic Complexity

- The target compound’s azetidine functionalization likely requires precise sulfonylation conditions, whereas D-04’s pyrrole synthesis involves multi-step coupling . Adamantane derivatives () utilize straightforward amidation but face challenges in purifying bulky products.

Research Findings and Implications

- Physicochemical Properties : The target’s methylsulfonyl group may balance the lipophilicity of the trimethoxybenzyl group, improving bioavailability compared to highly hydrophobic adamantane derivatives.

- Structural Characterization : X-ray crystallography (using SHELX-based methods ) and NMR (as in ) are critical for confirming the stereochemistry of strained azetidine systems.

Q & A

Basic Research Questions

Q. What are the critical steps and conditions for synthesizing 1-(methylsulfonyl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide with high yield and purity?

- Answer : The synthesis typically involves a multi-step process:

- Azetidine ring formation : Controlled coupling of methylsulfonyl and carboxamide groups under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .

- Functionalization : Introduction of the 3,4,5-trimethoxybenzyl group via nucleophilic substitution or reductive amination, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates) .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane to isolate the final product. Analytical techniques (HPLC, TLC) ensure >95% purity .

Q. Which analytical methods are most reliable for structural confirmation and purity assessment?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfonyl at azetidine C1, trimethoxybenzyl at N) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₇H₂₄N₂O₆S: 409.14) .

- HPLC : Reverse-phase chromatography with UV detection to assess purity and detect byproducts .

Advanced Research Questions

Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions for in vitro assays?

- Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products. Methanesulfonyl groups may hydrolyze under strongly acidic/basic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at -20°C in inert atmospheres .

Q. What experimental approaches are used to identify the compound’s biological targets and mechanism of action?

- Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., serine hydrolases) using fluorogenic substrates. The trimethoxybenzyl group may interact with hydrophobic enzyme pockets .

- Cellular Target Identification : Combine affinity chromatography (biotinylated derivative) with mass spectrometry-based proteomics to isolate binding partners .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with putative targets (e.g., tubulin or DNA topoisomerases), leveraging the compound’s sulfonamide and azetidine motifs .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Answer :

- Core Modifications : Replace the methylsulfonyl group with other electron-withdrawing groups (e.g., trifluoromethanesulfonyl) to alter electronic effects .

- Trimethoxybenzyl Substitutions : Test analogs with fewer methoxy groups or halogenated benzyl rings to evaluate hydrophobic/hydrophilic balance .

- Biological Testing : Compare IC₅₀ values in cytotoxicity assays (e.g., against cancer cell lines) to prioritize derivatives. For example, reducing methoxy groups may lower logP, improving solubility but reducing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.